Anthriscusin

Overview

Description

Anthriscusin is a compound found in Anthriscus sylvestris, a wild herbaceous plant common in most temperate regions . This plant has been traditionally used to treat headaches, as a tonic, as antitussive, antipyretic, analgesic, and diuretic . Anthriscusin is considered to be the plant’s most important constituent due to its pharmacological properties .

Synthesis Analysis

The synthesis of Anthriscusin involves lignan biosynthesis . Using transcriptome data of A. sylvestris, genes related to lignan biosynthesis have been identified . The expression levels of some of these genes were highest in the roots, consistent with the accumulation of deoxypodophyllotoxin .Molecular Structure Analysis

The primary chemical composition of A. sylvestris consists of phenylpropanoids, flavonoids, steroids, fatty acids, and organic acids . Deoxypodophyllotoxin, podophyllotoxin, and anhydropodorhizol are components of A. sylvestris .Chemical Reactions Analysis

A newly developed and validated reverse-phase HPLC–UV method was used to evaluate the content of 14 lignans in both aerial parts and roots of A. sylvestris . The most abundant root components were found to be deoxypodophyllotoxin, nemerosin, yatein, podophyllotoxone, guaiadequiol, and dimethylmatairesinol .Scientific Research Applications

Antitumor and Antiproliferative Applications

Anthriscusin has been identified as a potent compound with significant antitumor and antiproliferative effects. This is primarily due to its action as a topoisomerase inhibitor, which is crucial in the replication of cancer cells. By inhibiting this enzyme, Anthriscusin can prevent the proliferation of cancer cells, making it a valuable asset in cancer research and therapy .

Antiplatelet Aggregation

In cardiovascular research, Anthriscusin has shown promise due to its antiplatelet aggregation properties. This application is particularly important in the prevention of thrombosis, which can lead to heart attacks and strokes. By preventing platelet aggregation, Anthriscusin could be used to develop medications that minimize the risk of these cardiovascular events .

Antiviral Properties

The antiviral capabilities of Anthriscusin are another area of interest. Its ability to inhibit viral replication could be harnessed in the treatment of various viral infections, offering a potential pathway for the development of new antiviral drugs .

Anti-inflammatory Activity

Anthriscusin’s anti-inflammatory activity makes it a candidate for the treatment of chronic inflammatory diseases. It could be used to alleviate symptoms in conditions such as arthritis, where inflammation plays a key role in the progression of the disease .

Insecticidal Properties

The insecticidal properties of Anthriscusin open up possibilities for its use in agricultural science. It could serve as a natural pesticide, offering an eco-friendly alternative to chemical pesticides, which are known to have harmful environmental impacts .

Analgesic Potential

As an analgesic, Anthriscusin could contribute to pain management strategies. Its ability to alleviate pain without the side effects associated with synthetic drugs could be particularly beneficial in chronic pain management .

Diuretic Effects

The diuretic effects of Anthriscusin suggest its use in treating conditions related to fluid retention. By promoting the excretion of excess fluids, it could aid in the management of edema and hypertension .

Cytostatic Agent Precursor

Anthriscusin serves as a precursor to epipodophyllotoxin , which is essential in the semisynthesis of cytostatic agents like etoposide and teniposide. These agents are used in chemotherapy regimens, highlighting Anthriscusin’s significance in the development of cancer treatments .

Mechanism of Action

Target of Action

Anthriscusin, also known as deoxypodophyllotoxin, is a bioactive compound found in Anthriscus sylvestris, a wild herbaceous plant . The primary targets of Anthriscusin are DNA topoisomerase II and various cellular proteins involved in cell proliferation . These targets play a crucial role in cell division and growth, making them key points of intervention for anti-cancer and anti-proliferative therapies .

Mode of Action

Anthriscusin interacts with its targets by binding to DNA topoisomerase II during the late S and early G2 cell cycle stages . This interaction inhibits the normal function of the enzyme, leading to DNA damage and cell death . This makes Anthriscusin effective in inhibiting the proliferation of cancer cells .

Biochemical Pathways

It is known that anthriscusin’s anti-proliferative effects are linked to its ability to inhibit dna topoisomerase ii . This inhibition disrupts the normal cell cycle, leading to cell death and preventing the proliferation of cancer cells .

Pharmacokinetics

The pharmacokinetic properties of a drug molecule are crucial in determining its bioavailability and therapeutic efficacy

Result of Action

The molecular and cellular effects of Anthriscusin’s action primarily involve the induction of cell death in proliferating cells . By inhibiting DNA topoisomerase II, Anthriscusin causes DNA damage, disrupting the cell cycle and leading to cell death . This makes it effective in inhibiting the growth of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound like Anthriscusin. Factors such as soil composition, climate, and farming practices can affect the concentration of Anthriscusin in Anthriscus sylvestris plants . Additionally, the presence of other compounds in the environment can influence the absorption, distribution, metabolism, and excretion of Anthriscusin . .

Future Directions

The potential of Anthriscusin as an anticancer agent has gained considerable attention and has been the subject of extensive research . Future research directions include further investigation of its anticancer properties and the identification of candidate genes associated with the biosynthesis of lignans .

properties

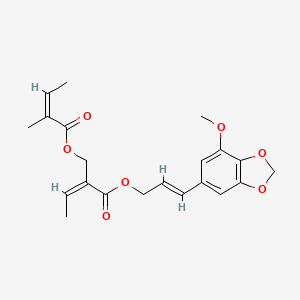

IUPAC Name |

[(E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enyl] (Z)-2-[[(Z)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O7/c1-5-14(3)20(22)26-12-16(6-2)21(23)25-9-7-8-15-10-17(24-4)19-18(11-15)27-13-28-19/h5-8,10-11H,9,12-13H2,1-4H3/b8-7+,14-5-,16-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPUFLKSIYHWOR-SBRHMQLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC(=CC)C(=O)OCC=CC1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC/C(=C/C)/C(=O)OC/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67008-16-6 | |

| Record name | Anthriscusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067008166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

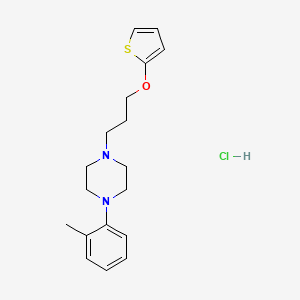

Feasible Synthetic Routes

Q & A

Q1: What is Anthriscusin and where is it found?

A1: Anthriscusin is a phenylpropanoid ester first isolated from the roots of Anthriscus sylvestris Hoffm., a plant commonly known as cow parsley or wild chervil. [, , ] This plant belongs to the Umbelliferae family and is known to contain various bioactive compounds. []

Q2: What is the chemical structure of Anthriscusin?

A2: The chemical structure of Anthriscusin was elucidated as O-[(Z)-2-angeloyloxymethyl-2-butenoyl]-3-methoxy-4, 5-methylenedioxycinnamyl alcohol. This determination was achieved through extensive spectroscopic data analysis and chemical evidence. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-7-[(1S,2R,3S,4R)-3-[(E,3S)-3-hydroxyoct-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B1237006.png)

![9-[(2R,4S,5S)-4-chloro-5-(chloromethyl)oxolan-2-yl]purin-6-amine](/img/structure/B1237017.png)